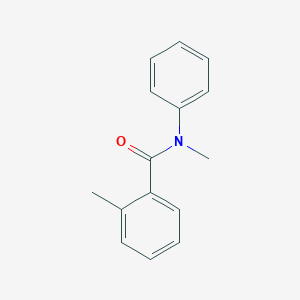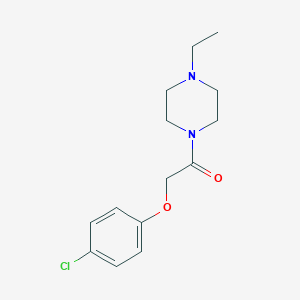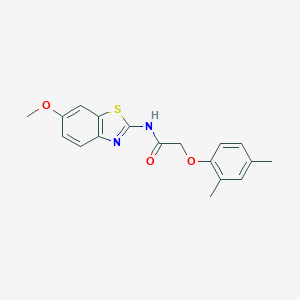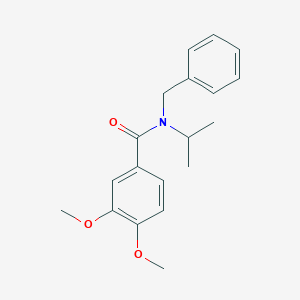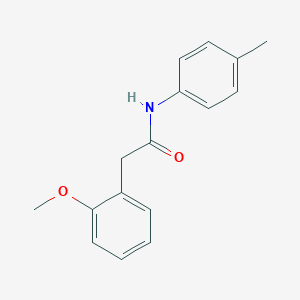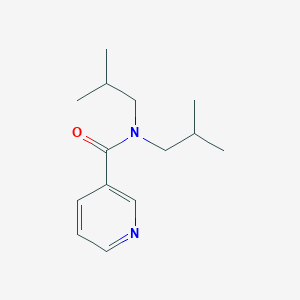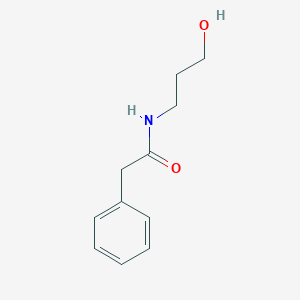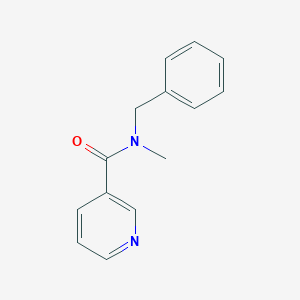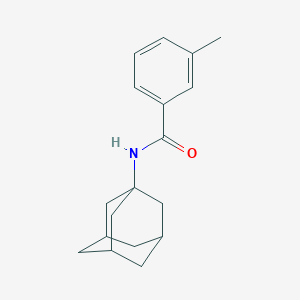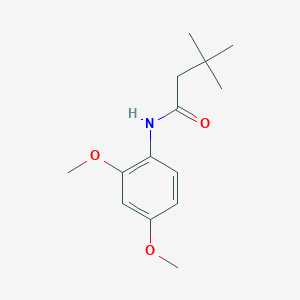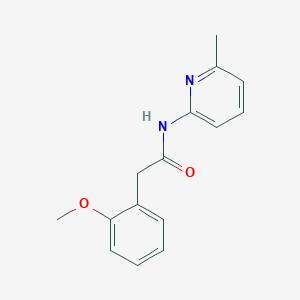![molecular formula C18H19ClN2O3 B250373 N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.
Wirkmechanismus
Further studies are needed to understand the precise mechanism of action of TAK-659 and its effects on the immune system.
5. Drug development: TAK-659 can serve as a lead compound for the development of new N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibitors with improved efficacy and safety profiles.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea and has potential in treating various types of cancers and autoimmune diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-659 is its specificity for N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, which minimizes off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 may have limitations in terms of its efficacy and safety in clinical trials, as well as potential drug-drug interactions.
Zukünftige Richtungen
There are several future directions for TAK-659 research, including:
1. Combination therapy: TAK-659 may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers can be used to identify patients who are likely to respond to TAK-659 treatment and monitor their response.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in different types of cancers and autoimmune diseases.
4.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-chloroaniline with 2-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product, which is then reacted with urea to produce TAK-659. The final product is obtained through purification and characterization processes.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
Molekularformel |
C18H19ClN2O3 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[2-(oxolan-2-ylmethoxy)phenyl]urea |
InChI |
InChI=1S/C18H19ClN2O3/c19-13-7-9-14(10-8-13)20-18(22)21-16-5-1-2-6-17(16)24-12-15-4-3-11-23-15/h1-2,5-10,15H,3-4,11-12H2,(H2,20,21,22) |
InChI-Schlüssel |
IREGWBXWWBLUGA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



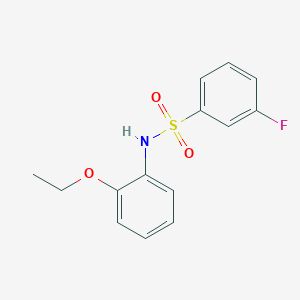
![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)
![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)
